molecular formula C25H38N6O9 B15165871 L-Serine, L-asparaginyl-L-tyrosyl-L-alanyl-L-isoleucyl- CAS No. 610781-95-8

L-Serine, L-asparaginyl-L-tyrosyl-L-alanyl-L-isoleucyl-

Cat. No.: B15165871
CAS No.: 610781-95-8
M. Wt: 566.6 g/mol
InChI Key: NRUVZXJWUYMGMW-FZTXUCOLSA-N
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Description

L-Serine, L-asparaginyl-L-tyrosyl-L-alanyl-L-isoleucyl- is a peptide compound composed of five amino acids: L-serine, L-asparagine, L-tyrosine, L-alanine, and L-isoleucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine, L-asparaginyl-L-tyrosyl-L-alanyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of peptides like L-Serine, L-asparaginyl-L-tyrosyl-L-alanyl-L-isoleucyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Serine, L-asparaginyl-L-tyrosyl-L-alanyl-L-isoleucyl- can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various protecting groups and coupling reagents used in SPPS.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Serine, L-asparaginyl-L-tyrosyl-L-alanyl-L-isoleucyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Serine, L-asparaginyl-L-tyrosyl-L-alanyl-L-isoleucyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    L-Serine, L-tyrosyl-L-alanyl-L-isoleucyl-: Lacks the asparagine residue, which may affect its biological activity.

    L-Asparaginyl-L-tyrosyl-L-alanyl-L-isoleucyl-: Lacks the serine residue, potentially altering its neuroprotective properties.

Uniqueness

L-Serine, L-asparaginyl-L-tyrosyl-L-alanyl-L-isoleucyl- is unique due to its specific combination of amino acids, which confer distinct biological activities and potential therapeutic applications.

Properties

CAS No.

610781-95-8

Molecular Formula

C25H38N6O9

Molecular Weight

566.6 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C25H38N6O9/c1-4-12(2)20(24(38)30-18(11-32)25(39)40)31-21(35)13(3)28-23(37)17(9-14-5-7-15(33)8-6-14)29-22(36)16(26)10-19(27)34/h5-8,12-13,16-18,20,32-33H,4,9-11,26H2,1-3H3,(H2,27,34)(H,28,37)(H,29,36)(H,30,38)(H,31,35)(H,39,40)/t12-,13-,16-,17-,18-,20-/m0/s1

InChI Key

NRUVZXJWUYMGMW-FZTXUCOLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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